molecular formula C24H28N2O3S2 B2691770 ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 536702-10-0

ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2691770
CAS No.: 536702-10-0
M. Wt: 456.62
InChI Key: WXUFGZYTJGNHKG-UHFFFAOYSA-N
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Description

The compound ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate features a cycloheptathiophene core substituted at the 2-position with a propanamido linker bearing a 2-methylindole-sulfanyl group. This structure combines a seven-membered cycloheptathiophene ring with an indole moiety, which may confer unique electronic and steric properties relevant to medicinal chemistry or materials science. Similar derivatives are synthesized via multicomponent reactions involving ethyl glycinate derivatives, sulfur, and substituent-specific reagents (e.g., malononitrile, cyanoacetates) .

Properties

IUPAC Name

ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-4-29-24(28)20-17-11-6-5-7-13-19(17)31-23(20)26-22(27)15(3)30-21-14(2)25-18-12-9-8-10-16(18)21/h8-10,12,15,25H,4-7,11,13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUFGZYTJGNHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfanylation: The indole derivative is then subjected to sulfanylation using a thiol reagent, such as thiophenol, in the presence of a base like sodium hydride.

    Amidation: The sulfanylated indole is reacted with a suitable acyl chloride to form the amide linkage.

    Cycloheptathiophene Formation: The final step involves the formation of the cycloheptathiophene ring system through a cyclization reaction, which can be achieved using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The indole and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the indole and thiophene rings.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Formation of the Indole Moiety : The indole ring is synthesized through the Fischer indole synthesis method.
  • Sulfanylation : The indole derivative undergoes sulfanylation using a thiol reagent.
  • Amidation : The sulfanylated indole is reacted with an acyl chloride to form an amide linkage.
  • Cycloheptathiophene Formation : This final step involves cyclization to form the cycloheptathiophene ring system, often facilitated by palladium-catalyzed reactions.

These synthetic routes can be optimized for industrial production to enhance yield and purity through advanced techniques such as high-performance liquid chromatography (HPLC) .

Potential Therapeutic Applications

Research indicates that compounds with similar structures exhibit various biological activities:

  • Anticancer Activity : Compounds containing indole and thiophene moieties have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.
  • Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating immune responses at the cellular level.

Similar Compounds

Compound NameStructure FeaturesNotable Activities
Indole-3-carboxylatesIndole moietyAnticancer
Thiophene CarboxylatesThiophene ringAntimicrobial
Ethyl 2-(2-cyano-3-substituted phenyl acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiopheneThiophene and esterAntioxidant

Uniqueness

The unique combination of indole, thiophene, and cycloheptane rings in ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate potentially confers unique biological activities not found in simpler analogs .

Anticancer Research

A study focusing on similar indole derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models. These compounds were shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiophene derivatives against various bacterial strains. This compound could be evaluated for similar effects .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole moiety is known to bind to multiple receptors, potentially affecting signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Core Ring Systems and Substituent Variations

Key structural analogs differ in ring size (cyclopenta vs. cyclohepta systems) and substituent groups. Below is a comparative analysis:

Compound Name / Identifier Core Ring System Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Source
Target Compound Cyclohepta[b]thiophene 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]propanamido Not explicitly provided
BA98421 (CAS 681276-20-0) Cyclopenta[b]thiophene 2-{[1-(3-Methylbenzyl)-1H-indol-3-yl]sulfanyl}propanamido C29H30N2O3S2 518.69
Triazole Analog (CAS 511278-34-5) Cyclohepta[b]thiophene 2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetamido C19H22N6O3S2 470.55
Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene 3-Phenylthioureido C18H19N3O2S2 385.49

Key Observations:

  • Ring Size : Cyclohepta[b]thiophene (7-membered) in the target compound and triazole analog vs. cyclopenta[b]thiophene (5-membered) in BA98421 and phenylthioureido derivatives. Larger rings may enhance conformational flexibility and alter π-π stacking interactions .
  • Substituent Diversity: The target compound’s 2-methylindole group contrasts with BA98421’s benzylated indole and the triazole analog’s heterocyclic substituent. Indole derivatives are known for their bioactivity (e.g., kinase inhibition), while triazoles improve solubility and metabolic stability .
  • Molecular Weight : BA98421 has the highest molecular weight (518.69 g/mol) due to its benzyl group, whereas the triazole analog is lighter (470.55 g/mol), reflecting substituent complexity.

Physicochemical and Functional Properties

  • Solubility : Indole and benzyl groups (target compound and BA98421) may reduce aqueous solubility compared to the triazole analog, which benefits from polar triazole N-H bonds .
  • Bioactivity : While explicit data is unavailable, indole derivatives are often explored as kinase inhibitors or antimicrobial agents. The phenylthioureido analog () has structural similarities to thiourea-based enzyme inhibitors .

Biological Activity

Ethyl 2-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that incorporates an indole moiety, a thiophene ring, and an ester functional group. This unique structure suggests potential biological activities that warrant investigation.

The biological activity of this compound is primarily attributed to its structural components:

  • Indole Moiety : Known for its ability to interact with various receptors and enzymes, the indole part can modulate biological pathways by binding to target proteins.
  • Sulfanyl Group : This group can participate in redox reactions, influencing cellular signaling and metabolic processes.
  • Ester Group : The ester can undergo hydrolysis, releasing active metabolites that may exert additional biological effects on cells.

Anticancer Properties

Recent studies have highlighted the potential of compounds featuring the cyclohepta[b]thiophene scaffold as anticancer agents. For instance:

  • A related compound demonstrated significant antiproliferative activity against multiple cancer cell lines, including A549 (lung cancer) and OVACAR (ovarian cancer), with submicromolar GI50 values .
  • Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis through caspase activation and inhibition of tubulin polymerization .

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Similar compounds with indole and thiophene rings have shown promising activity against various bacterial and fungal pathogens. The sulfanyl group may enhance this activity through mechanisms involving oxidative stress and disruption of microbial membranes.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of cyclohepta[b]thiophene derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition (GI50 values < 10 µM) in vitro, suggesting their potential as anticancer therapeutics .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting key survival signals .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique structural advantages:

CompoundKey FeaturesBiological Activity
Compound AIndole + ThiopheneAnticancer
Compound BIndole + SulfanylAntimicrobial
Ethyl 2-{2-[...]} Indole + Thiophene + Sulfanyl + EsterAnticancer & Antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • The compound can be synthesized via condensation reactions. For example, similar cyclohepta[b]thiophene derivatives are prepared by reacting 2-amino-thiophene intermediates with isothiocyanates or acylating agents under reflux in anhydrous solvents like ethanol or acetonitrile . Optimization involves monitoring reaction progress via TLC and adjusting temperature, solvent polarity, or catalyst use.

Q. Which analytical techniques are critical for characterizing its structure and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and regiochemistry.
  • X-ray Crystallography: Resolves stereochemical ambiguities and validates bond angles in the fused cycloheptane-thiophene system .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

Q. What safety protocols should be followed during handling and storage?

  • Refer to SDS guidelines for structurally related thiophene derivatives:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (Category 2/2A hazards) .
  • Store in airtight containers at 2–8°C, away from oxidizing agents due to sulfur-containing moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

  • Core Modifications: Replace the 2-methylindole or cycloheptane moieties with bioisosteres (e.g., benzofuran or cyclohexane) to assess impact on cytotoxicity or antimicrobial activity .
  • Functional Group Analysis: Compare sulfanyl vs. sulfonyl groups in the propanamido side chain for solubility and target binding efficiency.
  • Reference Studies: Cyclohepta[b]thiophene-carboxamide derivatives have shown antitumor activity in vitro (IC50 = 2.5–15 µM against HeLa cells) .

Q. What methodologies are suitable for assessing its biological activity (e.g., antitumor, antimicrobial)?

  • Antitumor Assays:

  • MTT Assay: Measure cell viability in cancer lines (e.g., HepG2, MCF-7) after 48-hour exposure .
  • Apoptosis Markers: Use flow cytometry to detect Annexin V/PI staining.
    • Antimicrobial Testing:
  • MIC Determination: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • DNA Gyrase Inhibition: Molecular docking (PDB: 1KZN) to evaluate binding to bacterial enzyme targets .

Q. How can computational modeling enhance understanding of its mechanism of action?

  • Molecular Dynamics Simulations: Analyze stability of ligand-receptor complexes (e.g., DNA gyrase) over 100-ns trajectories.
  • ADMET Prediction: Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
  • Density Functional Theory (DFT): Calculate electron distribution in the thiophene-indole system to predict reactive sites for derivatization .

Data Contradictions and Resolution

Q. How can discrepancies in reported biological activities be resolved?

  • Case Example: Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using reference compounds (e.g., doxorubicin) and replicate experiments across independent labs .
  • Meta-Analysis: Cross-reference with structurally analogous compounds, such as ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, to identify trends in substituent effects .

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